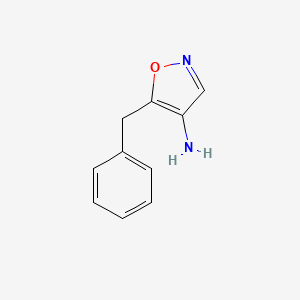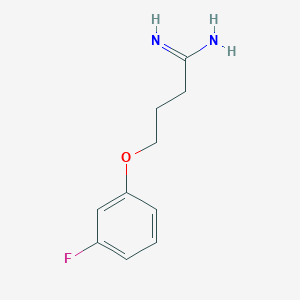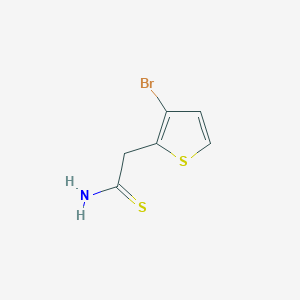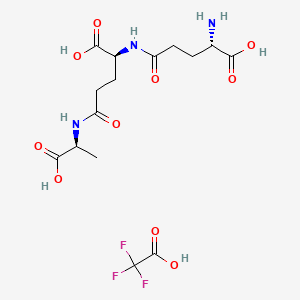
N5-((S)-1-Carboxy-4-(((S)-1-carboxyethyl)amino)-4-oxobutyl)-L-glutamine trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(4S)-4-amino-4-carboxybutanamido]-4-{[(1S)-1-carboxyethyl]carbamoyl}butanoic acid; trifluoroacetic acid: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxyl, and amide groups. The presence of trifluoroacetic acid further enhances its chemical properties, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4S)-4-amino-4-carboxybutanamido]-4-{[(1S)-1-carboxyethyl]carbamoyl}butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core structure through peptide bond formation, followed by the introduction of specific functional groups under controlled conditions. Common reagents used in these reactions include protecting groups for amino and carboxyl functionalities, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The use of trifluoroacetic acid in the final deprotection step is crucial for obtaining the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carboxyl groups, leading to the formation of corresponding oxides and acids.
Reduction: Reduction reactions can target the amide bonds, converting them into amines under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts or under reflux conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing complex peptides and proteins. Its unique structure allows for the creation of molecules with specific biological activities.
Biology: In biological research, it serves as a model compound for studying protein folding, enzyme interactions, and cellular uptake mechanisms.
Industry: Industrially, it is used in the production of specialized polymers and materials with enhanced properties, such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of (2S)-2-[(4S)-4-amino-4-carboxybutanamido]-4-{[(1S)-1-carboxyethyl]carbamoyl}butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can trigger various cellular pathways, leading to desired biological effects. The presence of trifluoroacetic acid enhances its binding affinity and stability, making it a potent agent in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Deoxycorticosterone: A steroid hormone with similar biological activity, used in synthetic studies.
3-Bromo-5-fluoropyridine-2-carboxylic acid: A pyridine derivative with applications in organic synthesis.
Uniqueness: The uniqueness of (2S)-2-[(4S)-4-amino-4-carboxybutanamido]-4-{[(1S)-1-carboxyethyl]carbamoyl}butanoic acid lies in its multifaceted structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Eigenschaften
Molekularformel |
C15H22F3N3O10 |
|---|---|
Molekulargewicht |
461.34 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H21N3O8.C2HF3O2/c1-6(11(19)20)15-9(17)5-3-8(13(23)24)16-10(18)4-2-7(14)12(21)22;3-2(4,5)1(6)7/h6-8H,2-5,14H2,1H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)(H,23,24);(H,6,7)/t6-,7-,8-;/m0./s1 |
InChI-Schlüssel |
FMVZBZKTNXEATK-WQYNNSOESA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{Thieno[2,3-d]pyrimidin-4-ylsulfanyl}-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13576049.png)
![6-methoxy-N-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}-1H-indole-2-carboxamide](/img/structure/B13576053.png)
![2-{Bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13576064.png)
![N-[2-amino-2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-thiazole-4-carboxamidehydrochloride](/img/structure/B13576075.png)
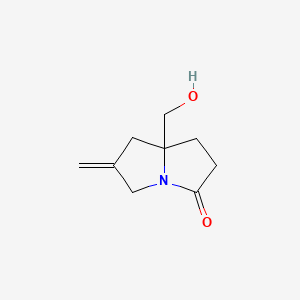
![7-[(1H-1,3-benzodiazol-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13576092.png)
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylicaciddihydrochloride](/img/structure/B13576099.png)
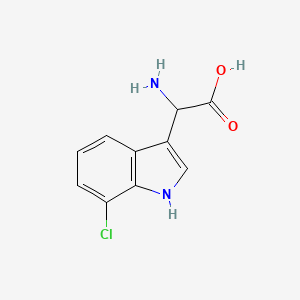
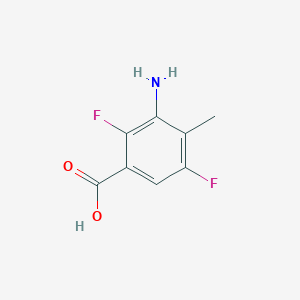
![rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride](/img/structure/B13576110.png)
